molecular formula C15H16N2O3 B2411393 2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 293326-81-5

2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B2411393
CAS No.: 293326-81-5
M. Wt: 272.304
InChI Key: OSXCHCJGSVTSSB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid is a β-carboline alkaloid derivative with the molecular formula C₁₅H₁₆N₂O₃ and a molecular weight of 272.30 g/mol . Its systematic IUPAC name reflects its structural features: a tetracyclic framework comprising a pyrido[3,4-b]indole core (β-carboline), substituted with an acetyl group at position 2, a methyl group at position 1, and a carboxylic acid moiety at position 3 . The compound is cataloged under CAS registry number 293326-81-5 and is alternatively named as 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 2-acetyl-2,3,4,9-tetrahydro-1-methyl- in chemical databases .

The nomenclature follows IUPAC guidelines for polycyclic systems, prioritizing the numbering of the β-carboline skeleton and specifying substituents in descending order of priority (carboxylic acid > acetyl > methyl) . The "2,3,4,9-tetrahydro" descriptor indicates partial saturation of the pyridoindole ring system, distinguishing it from fully aromatic β-carbolines like norharman .

Historical Context of β-Carboline Alkaloid Research

β-Carboline alkaloids have been studied since the early 20th century, with initial interest in their natural occurrence in plants such as Peganum harmala and Banisteriopsis caapi . The discovery of harmine in 1848 marked a milestone in understanding their psychoactive and monoamine oxidase inhibitory properties . Over time, synthetic derivatives like 2-acetyl-1-methyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid emerged as tools for exploring structure-activity relationships, particularly in neurotransmitter modulation and anticancer research .

The compound itself gained attention in the late 20th and early 21st centuries as part of efforts to modify β-carboline scaffolds for enhanced bioactivity. Its synthesis often involves Pictet-Spengler reactions between tryptophan derivatives and carbonyl compounds, followed by acetylation and methylation steps . These synthetic routes mirror pathways observed in food chemistry, where β-carbolines form via Maillard reactions between tryptophan and reducing sugars .

Position Within the β-Carboline Structural Family

This compound belongs to the tetrahydro-β-carboline subclass, characterized by a partially saturated C-ring (positions 2,3,4,9) . Key structural comparisons with related molecules include:

Compound Substituents Saturation Molecular Weight
Norharman None Fully aromatic 168.19 g/mol
Harmine Methoxy at C-7 Fully aromatic 212.25 g/mol
Tryptoline None Fully saturated 186.25 g/mol
This compound Acetyl (C-2), methyl (C-1), carboxylic acid (C-3) Partially saturated 272.30 g/mol

The acetyl and carboxylic acid groups introduce polar functionality, altering solubility and hydrogen-bonding capacity compared to simpler β-carbolines . The methyl group at position 1 sterically influences the molecule’s conformation, potentially affecting interactions with biological targets like serotonin receptors or DNA topoisomerases .

This structural complexity positions the compound as a hybrid between natural β-carboline alkaloids and synthetic drug candidates, bridging traditional phytochemistry and modern medicinal chemistry . Its derivatives are frequently explored for antitumor and antiviral applications, leveraging the β-carboline core’s innate ability to intercalate DNA and inhibit enzymes .

Properties

IUPAC Name

2-acetyl-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-8-14-11(10-5-3-4-6-12(10)16-14)7-13(15(19)20)17(8)9(2)18/h3-6,8,13,16H,7H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXCHCJGSVTSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CC(N1C(=O)C)C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the condensation of indole derivatives with appropriate aldehydes or ketones. One common method is the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline structure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final condensation reactions. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted beta-carboline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Structure and Characteristics

The compound features a tetrahydro-beta-carboline structure, which is known for its diverse pharmacological properties. Its key characteristics include:

  • Molecular Weight : 272.3 g/mol
  • IUPAC Name : 2-acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
  • Hazard Classification : Irritant

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects:

  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, making it a candidate for further investigation in neurodegenerative diseases where oxidative damage is prevalent .
  • Neuroprotective Effects : In vitro studies have demonstrated that this compound may help in protecting neuronal cells from apoptosis induced by various stressors. Its ability to modulate neurotransmitter levels suggests potential applications in treating conditions like depression or anxiety .

Synthetic Chemistry

The synthesis of this compound is of interest for developing new derivatives with enhanced biological activity. Researchers are exploring various synthetic pathways to optimize yield and purity while modifying functional groups to improve pharmacological profiles .

Natural Product Research

This compound has been isolated from natural sources such as certain fungi (e.g., Fusarium incarnatum). The study of its biosynthesis and ecological roles could lead to the discovery of new natural products with beneficial properties .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntioxidantSignificant free radical scavenging
NeuroprotectiveProtects neuronal cells from apoptosis
Synthetic PathwaysVarious methods explored for synthesis

Case Study 1: Neuroprotective Mechanisms

A study conducted on the neuroprotective effects of this compound involved exposing neuronal cell cultures to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death compared to untreated controls. This suggests its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Antioxidant Efficacy

In another research project focusing on antioxidant properties, the compound was tested against several standard antioxidants. It demonstrated comparable or superior activity in scavenging reactive oxygen species (ROS), highlighting its potential utility in formulations aimed at reducing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of 2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid
  • 2-Acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
  • 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Uniqueness

2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other beta-carboline derivatives .

Biological Activity

2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound belonging to the beta-carboline family. This compound is notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H16N2O3
  • CAS Number : 293326-81-5
  • Solubility : Greater than 40.8 µg/mL at pH 7.4 .

The biological activity of beta-carbolines, including this compound, is attributed to their interactions with various biochemical pathways:

  • Neurotransmission Modulation : Beta-carbolines can influence neurotransmitter systems, particularly those involving serotonin receptors (5-HT receptors) .
  • Enzyme Regulation : These compounds may alter the activity of enzymes involved in metabolic processes .
  • Cellular Effects : The compound has been shown to modulate receptor activity and affect cellular signaling pathways, leading to potential therapeutic effects .

Biological Activities

Anticancer Activity : Research indicates that beta-carbolines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that certain derivatives possess IC50 values in the micromolar range against A-549 (lung cancer), P-388 (lymphocytic leukemia), and HL-60 (promyelocytic leukemia) cell lines .

Antiparasitic Activity : The compound has been evaluated for its trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease:

  • A related beta-carboline derivative demonstrated an IC50 of 14.9 µM against the epimastigote form and EC50 values of 45 µM and 33 µM against trypomastigote and amastigote forms respectively . The selective index was reported to be 31 times higher for the parasite than for mammalian cells, indicating low cytotoxicity towards human cells .

Neuroprotective Effects : Some studies have suggested that beta-carbolines may offer neuroprotective benefits by promoting neuronal maturation and neurogenesis .

Research Findings and Case Studies

StudyFindings
Study on Trypanocidal ActivityDemonstrated significant inhibitory effects against T. cruzi with low cytotoxicity to mammalian cells .
Anticancer Activity EvaluationShowed cytotoxicity against multiple cancer cell lines with varying IC50 values .
Neurogenic Potential AssessmentIndicated stimulation of early neurogenesis at trace concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-acetyl-1-methyl-β-carboline derivatives, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves Pictet-Spengler condensation between L-tryptophan derivatives and aldehydes/ketones under acidic conditions. For example, describes refluxing tryptophan methyl ester with 4-chlorobenzaldehyde in dichloromethane (CH₂Cl₂) under nitrogen, catalyzed by trifluoroacetic acid (TFA), followed by neutralization and column chromatography to isolate isomers . Reaction optimization includes monitoring via TLC, solvent selection (e.g., CH₂Cl₂ for non-polar elution), and temperature control (e.g., 0°C for slow kinetics to favor selectivity). further highlights the use of acetic acid or hydrochloric acid as catalysts, with recrystallization from methanol/ethyl acetate mixtures for purification .

Q. Which analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

  • Answer : Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃ solvents) to confirm stereochemistry and substituent positions (e.g., δ 2.87–5.39 ppm for carboline protons) .
  • FTIR : To identify functional groups like acetyl (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) .
  • Melting point determination : Dec. >200°C (lit.) as per .
  • Mass spectrometry : Exact mass (e.g., 246.081 g/mol) and fragmentation patterns for molecular ion validation .

Q. What are the key physicochemical properties influencing solubility and stability in experimental settings?

  • Answer :

  • Solubility : Poor aqueous solubility due to the hydrophobic β-carboline core; polar aprotic solvents (e.g., DMSO, DMF) are preferred .
  • Stability : Sensitive to light and oxidation; storage under inert gas (N₂/Ar) at 2–8°C is recommended .
  • pKa : Predicted ~2.28 for the carboxylic acid group, impacting ionization in biological buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or mass spectrometry) for β-carboline derivatives?

  • Answer : Contradictions often arise from isomerism or impurities. Strategies include:

  • Isomer separation : Use gradient column chromatography (e.g., CH₂Cl₂/CH₃OH 99.5:0.5 for trans-isomers) .
  • High-resolution MS : Confirm exact mass (e.g., 216.24 g/mol for C₁₂H₁₂N₂O₂) to rule out adducts or contaminants .
  • Variable-temperature NMR : To detect dynamic processes (e.g., tautomerism) .

Q. What experimental approaches are effective for studying structure-activity relationships (SAR) of β-carboline analogs in biological systems?

  • Answer :

  • Functional group substitution : Modify the acetyl or methyl groups (e.g., substitutes with chlorophenyl/imidazole moieties) to assess bioactivity changes .
  • Enantiomer-specific assays : Separate stereoisomers via chiral chromatography (e.g., uses Boc-protected derivatives for selective interactions) .
  • Computational docking : Pair with X-ray crystallography data (if available) to map binding interactions .

Q. How can reaction yields be improved during large-scale synthesis of β-carboline derivatives?

  • Answer :

  • Catalyst optimization : Replace TFA with milder acids (e.g., AcOH) to reduce side reactions .
  • Solvent engineering : Use mixed solvents (e.g., CH₃CN/H₂O) to enhance solubility of intermediates .
  • Flow chemistry : Continuous reactors for better heat/mass transfer, as suggested in ’s reflux protocols .

Methodological Notes

  • Stereochemical Purity : Use chiral columns (e.g., Chiralpak® IA) for enantiomer resolution, as diastereomers impact biological activity .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation products via LC-MS .

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